molecular formula C16H12FNO B1366076 1-benzyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 728024-41-7

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No.: B1366076
CAS No.: 728024-41-7
M. Wt: 253.27 g/mol
InChI Key: FEPHWPUFEZSGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Biochemical Analysis

Biochemical Properties

1-benzyl-5-fluoro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in multicomponent reactions, which are essential for the synthesis of complex molecules . It interacts with enzymes such as Cp*Ir(OAc)/AgNTf2 and silver acetate, which act as catalysts in these reactions . The nature of these interactions involves the formation of covalent bonds, leading to the synthesis of biologically active structures. Additionally, this compound is used as a reactant in the preparation of inhibitors for the Bcl-2 family of proteins, which are involved in regulating cell death .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the compound’s interaction with specific cellular targets, leading to changes in cell behavior and function. The compound’s impact on gene expression and cell signaling pathways further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can undergo C–C and C–N coupling reactions, which are facilitated by its inherent functional groups . These reactions are crucial for the synthesis of various heterocyclic derivatives, which have significant biological activities. Additionally, this compound acts as an inhibitor of the C-terminal domain of RNA polymerase II, thereby affecting transcription and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that indole derivatives, including this compound, are relatively stable under standard storage conditions . Prolonged exposure to certain environmental factors may lead to degradation, affecting the compound’s efficacy and long-term effects on cellular function. In vitro and in vivo studies have demonstrated that the compound’s biological activity can be sustained over time, provided that it is stored and handled appropriately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anticancer and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. Careful dosage optimization is essential to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites with distinct biological activities . These metabolic pathways are crucial for the compound’s bioavailability and efficacy. The interactions with specific enzymes, such as cytochrome P450, play a significant role in determining the compound’s metabolic fate and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its intracellular accumulation . Additionally, specific transporters may be involved in the active transport of the compound to target tissues, enhancing its therapeutic potential. The distribution of this compound within the body is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an appropriate aldehyde under acidic conditions . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the benzyl and fluorine substituents onto the indole core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: 1-Benzyl-5-fluoro-1H-indole-3-carboxylic acid.

    Reduction: 1-Benzyl-5-fluoro-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-fluoro-1H-indole-3-carbaldehyde is unique due to the combined presence of the benzyl and fluorine substituents, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and as a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-benzyl-5-fluoroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPHWPUFEZSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220693
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-41-7
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-benzyl-5-fluoro-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.